(S)-Methyl 2-amino-3-(benzhydrylthio)propanoate
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Overview
Description
(S)-Methyl 2-amino-3-(benzhydrylthio)propanoate is a chiral amino acid derivative with a benzhydrylthio group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-amino-3-(benzhydrylthio)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-methyl 2-amino-3-mercaptopropanoate and benzhydryl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (S)-Methyl 2-amino-3-(benzhydrylthio)propanoate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The benzhydrylthio group can be reduced to a benzhydryl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Benzhydryl derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
(S)-Methyl 2-amino-3-(benzhydrylthio)propanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(benzhydrylthio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydrylthio group can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The amino acid backbone allows for incorporation into peptides and proteins, potentially altering their biological activity.
Comparison with Similar Compounds
(S)-Methyl 2-amino-3-mercaptopropanoate: Lacks the benzhydryl group, making it less hydrophobic and potentially less potent.
(S)-Methyl 2-amino-3-(phenylthio)propanoate: Contains a phenylthio group instead of a benzhydrylthio group, which may result in different binding properties and biological activities.
Uniqueness: (S)-Methyl 2-amino-3-(benzhydrylthio)propanoate is unique due to the presence of the benzhydrylthio group, which can enhance its hydrophobicity and binding affinity to molecular targets. This makes it a valuable compound in the design of new drugs and bioactive molecules.
Properties
Molecular Formula |
C17H19NO2S |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
methyl 2-amino-3-benzhydrylsulfanylpropanoate |
InChI |
InChI=1S/C17H19NO2S/c1-20-17(19)15(18)12-21-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,12,18H2,1H3 |
InChI Key |
DNLBQBYLDNFKGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSC(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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